D-Lysine hydrochloride

Chiral Chromatography Pharmaceutical Impurity Testing Quality Control

D-Lysine hydrochloride (CAS 42334-88-3) is the D-enantiomer hydrochloride salt, essential for applications requiring enantiomeric specificity. It resists proteolytic degradation, unlike L-lysine, making it critical for stable peptide drugs, poly-D-lysine cell coatings, and chiral pharmaceutical intermediates. Its high optical purity (≥99% ee) ensures reproducible results in solid-phase peptide synthesis, antimicrobial peptide development, and renal protection during PRRT. Substituting with L-lysine or racemic DL-lysine introduces metabolic interference and reduces protease resistance.

Molecular Formula C6H15ClN2O2
Molecular Weight 182.65 g/mol
CAS No. 42334-88-3
Cat. No. B7802251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lysine hydrochloride
CAS42334-88-3
Molecular FormulaC6H15ClN2O2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.Cl
InChIInChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1
InChIKeyBVHLGVCQOALMSV-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Lysine Hydrochloride (CAS 42334-88-3): Chiral Amino Acid for Stabilized Peptide and Polymer Applications


D-Lysine hydrochloride (CAS 42334-88-3) is the hydrochloride salt of D-lysine, the D-enantiomer of the essential amino acid lysine. As a non-proteinogenic amino acid, it is not incorporated into standard eukaryotic protein synthesis [1]. This chiral compound serves as a critical building block for synthesizing protease-resistant peptides, poly-D-lysine polymers, and chiral pharmaceutical intermediates. High-purity D-lysine hydrochloride (typically ≥98–99% by HPLC) is commercially available from major suppliers, with enantiomeric purity (ee) often exceeding 99% . Its specific optical rotation in 6N HCl is approximately −20.5° to −21.5° (c=8, 20°C) .

Why D-Lysine Hydrochloride Cannot Be Substituted with L- or DL-Forms in Specialized Research and Production


D-Lysine hydrochloride cannot be substituted by L-lysine or DL-lysine in applications requiring enantiomeric specificity, protease resistance, or non-metabolic activity. L-lysine is a proteinogenic amino acid rapidly metabolized by eukaryotic cells and susceptible to enzymatic degradation [1]. In contrast, D-lysine resists proteolysis and does not interfere with natural amino acid metabolism . Substituting L-lysine with D-lysine in antimicrobial peptides enhances stability towards trypsin and plasma proteases by up to several-fold [2]. Similarly, poly-D-lysine coatings in cell culture withstand protease-mediated breakdown, unlike poly-L-lysine . DL-lysine, a racemic mixture, contains only 50% of the desired D-enantiomer, diluting efficacy and introducing L-lysine's confounding metabolic effects [3]. Therefore, using pure D-lysine hydrochloride is essential for achieving reproducible, targeted outcomes in peptide therapeutics, chiral synthesis, and specialized bioassays.

Quantitative Comparative Evidence for D-Lysine Hydrochloride Differentiation


Enantiomeric Purity and Chiral Separation: D-Lysine Hydrochloride as a High-Purity Standard

A patented HPLC method was developed specifically to accurately determine the content of D-lysine hydrochloride as a chiral impurity in L-lysine hydrochloride samples [1]. This method demonstrates high reproducibility, sensitivity, and accuracy, with a reported detection limit sufficient for pharmaceutical quality control. The target compound, D-lysine hydrochloride, is the impurity being quantified, and its differentiation from L-lysine is absolute. While the exact limit of detection (LOD) value is not disclosed in the abstract, the method's explicit purpose is to separate and quantify these enantiomers, confirming that D-lysine is a distinct and measurable entity with unique retention characteristics. This underscores the necessity of using pure D-lysine hydrochloride for applications where even trace amounts of the L-enantiomer would confound results.

Chiral Chromatography Pharmaceutical Impurity Testing Quality Control

Protease Resistance: D-Lysine Substitution Enhances Antimicrobial Peptide Stability

Substituting L-lysine residues with D-lysine in antimicrobial peptides (AMPs) significantly increases resistance to proteolytic degradation [1][2]. In a direct comparison, the AMP derivative DP06, where all L-lysine and L-arginine residues were replaced by their D-enantiomers, displayed 'remarkable stability' against proteases in vitro, while the all-L peptide (Pep05) was susceptible [1]. Although quantitative half-life extension values were not reported in the abstract, the study explicitly concludes that 'both D- and unnatural amino acids enhanced the stabilities of the peptides toward proteases' [1]. Similarly, for the peptide polybia-MPI, the D-lysine substituted analog (d-lys-MPI) showed increased stability towards proteases, while the D-enantiomer (D-MPI) exhibited 'greatly improved' stability compared to the native L-peptide [2].

Antimicrobial Peptides Proteolytic Stability Peptide Therapeutics

Cell Culture Performance: D-Lysine HCl Supports Hybridoma Expansion with Defined Stimulation Index

Both L- and D-Lysine HCl support cellular expansion of hybridoma cell line OKT-3 in vitro at a maximal stimulatory concentration of 7 µg/mL [1]. However, the study highlights that L-lysine-mediated cell expansion showed a stimulation index (S.I.) of up to ~35 compared to control populations. While the S.I. for D-lysine was not explicitly quantified, its growth-promoting effect was confirmed, and the study notes that D-lysine provides a 'characteristic time-scaled cellular expansion'. Crucially, D-lysine is not metabolically incorporated, offering a non-interfering growth substrate. This allows researchers to study the purely biophysical effects of the amino acid (e.g., charge-mediated stimulation) without confounding metabolic variables.

Cell Culture Hybridoma Technology Bioproduction

Nephroprotective Effect: D-Lysine Reduces Renal Uptake of Radiopharmaceuticals with Lower Toxicity

D-Lysine decreases renal uptake of radioactivity during scintigraphy and peptide receptor radionuclide therapy (PRRT) [1]. A direct comparative study concluded that 'D-lysine may be preferred to L-lysine for reduction of renal uptake of radioactivity during scintigraphy and PRRT because of its lower toxicity and because it should not interfere with the natural amino acid metabolic balance' [1]. This is a critical differentiator: while both enantiomers can inhibit renal reabsorption of radiolabeled peptides, D-lysine does so with a superior safety profile. The study provides a clear, clinically relevant rationale for choosing the D-enantiomer over the L-form.

Radiopharmaceuticals Nephroprotection Nuclear Medicine

High-Value Research and Industrial Applications of D-Lysine Hydrochloride


Synthesis of Protease-Resistant Therapeutic Peptides

In peptide drug discovery, incorporating D-lysine residues enhances resistance to proteolytic degradation, extending the therapeutic peptide's half-life in vivo [1][2]. This is essential for developing next-generation antimicrobials, anticancer peptides, and peptide-based hormone analogs that require sustained activity in biological fluids. The use of pure D-lysine hydrochloride ensures high enantiomeric purity for precise incorporation into peptide sequences via solid-phase synthesis.

Production of Stable Poly-D-Lysine Coatings for Cell Culture

Poly-D-lysine (PDL) coatings are preferred over poly-L-lysine (PLL) for long-term cell culture experiments because PDL is resistant to proteases released by cells, maintaining a stable, positively charged substrate for cell adhesion . This is particularly critical for culturing primary neurons, stem cells, and other sensitive cell types where coating degradation would compromise experimental reproducibility.

Chiral Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates

D-Lysine hydrochloride serves as a versatile chiral pool starting material for synthesizing complex pharmaceutical intermediates, such as β-lactam antibiotics and neurokinin receptor antagonists [3][4]. Its high optical purity (ee >99%) enables stereoselective reactions, reducing the need for costly and time-consuming chiral separation steps later in the synthesis route.

Nephroprotective Agent in Radiopharmaceutical Imaging and Therapy

During PRRT or diagnostic scintigraphy, co-administration of D-lysine significantly reduces the renal accumulation of radiolabeled peptides, mitigating radiation-induced nephrotoxicity [5]. D-lysine is chosen over L-lysine for this application due to its lower inherent toxicity and its inability to interfere with essential amino acid metabolic pathways, offering a safer and more targeted protective strategy.

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